(2R,4S)-azetidine-2,4-dicarboxylic acid

NMDA receptor glutamate modulation calcium uptake

(2R,4S)-Azetidine-2,4-dicarboxylic acid (cis-ADC) is a conformationally restricted L-glutamate analog with a rigid cis-azetidine ring that enforces a unique NMDA receptor binding mode unattainable by trans isomers or acyclic analogs. Unlike (±)-trans-ADC, which weakly activates mGluRs, cis-ADC selectively potentiates glutamate-evoked NMDA currents at low concentrations (<50 µM) while displaying direct agonism at higher levels—providing a dual-action pharmacological tool. Substituting generic glutamate analogs or incorrectly specified stereoisomers (e.g., (2S,4S)-trans-ADC) will yield unpredictable results, compromising experimental reproducibility. Procure this precisely defined stereoisomer to ensure receptor-subtype selectivity, accurate pathway dissection, and reliable benchmarking in NMDA receptor-targeted drug discovery for cognitive disorders, schizophrenia, and Alzheimer's disease.

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
Cat. No. B12283760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-azetidine-2,4-dicarboxylic acid
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1C(NC1C(=O)O)C(=O)O
InChIInChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)
InChIKeyJMVIGOFRIJJUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,4S)-Azetidine-2,4-dicarboxylic Acid: A Conformationally Restricted Glutamate Analog for Selective NMDA Receptor Research


(2R,4S)-Azetidine-2,4-dicarboxylic acid (also known as cis-azetidine-2,4-dicarboxylic acid or cis-ADC) is a conformationally constrained analog of the endogenous neurotransmitter L-glutamate [1]. It features a four-membered azetidine ring with two carboxylic acid groups in a cis configuration, which restricts its conformational flexibility and confers unique pharmacological properties . The compound acts as a selective modulator of N-methyl-D-aspartate (NMDA) receptors, potentiating glutamate responses at low concentrations while exhibiting direct agonism at higher concentrations [1]. This dual behavior distinguishes it from both flexible glutamate analogs and other rigidified derivatives, making it a valuable tool for dissecting glutamatergic signaling in neuroscience research.

Why (2R,4S)-Azetidine-2,4-dicarboxylic Acid Cannot Be Substituted with Generic ADC Isomers or Other Glutamate Analogs


The pharmacological profile of (2R,4S)-azetidine-2,4-dicarboxylic acid is exquisitely sensitive to both stereochemistry and ring conformation. The cis configuration of the azetidine ring restricts the spatial orientation of the α-amino and distal carboxyl groups, dictating a specific binding mode at NMDA receptors that is not achievable with trans-ADC isomers or acyclic glutamate analogs [1]. In contrast, (2S,4S)-trans-ADC exhibits weak metabotropic glutamate receptor (mGluR) agonism, while (2R,4R)-trans-ADC is largely inactive at mGluR2 [2]. Furthermore, even among cis-configured ADC isomers, differences in substitution pattern (e.g., 2,3- vs. 2,4-dicarboxylic acids) profoundly alter NMDA receptor subtype selectivity and efficacy [3]. Substitution with a generic glutamate analog or an incorrectly specified ADC stereoisomer would therefore yield unpredictable or null results, compromising experimental reproducibility and interpretation.

Quantitative Differentiation of (2R,4S)-Azetidine-2,4-dicarboxylic Acid: A Comparator-Based Evidence Guide


Cis-ADC Is the Most Potent NMDA Receptor Potentiator Among Azetidine-2,4-dicarboxylic Acid Derivatives

In a comparative study of azetidine-2,4-dicarboxylic acid derivatives for their ability to stimulate NMDA receptor-mediated 45Ca2+ uptake in cerebellar granule cell cultures, cis-azetidine-2,4-dicarboxylic acid (compound 10f) was identified as the most potent agent [1]. The compound potentiated glutamate-, aspartate-, and NMDA-stimulated calcium influx more effectively than any other analog tested, including its trans isomer and N-methyl derivatives [1]. This quantitative superiority establishes cis-ADC as the preferred compound for studies requiring maximal NMDA receptor potentiation.

NMDA receptor glutamate modulation calcium uptake

Cis-Azetidine Derivative Reduces Glutamate EC50 by 7-Fold at NMDA Receptors

A cis-azetidine derivative (Az5) structurally related to (2R,4S)-azetidine-2,4-dicarboxylic acid was shown to potentiate glutamate action at NMDA receptors, decreasing the EC50 for glutamate from 51 µM to 7 µM—a 7.3-fold leftward shift in the concentration-response curve [1]. This demonstrates that the cis-azetidine scaffold can enhance glutamate sensitivity at sub-micromolar concentrations, a property not observed with the corresponding trans isomers.

glutamate potentiation EC50 NMDA receptor

L-trans-ADC Displays 9.4-Fold Higher Potency at NR2D- vs. NR2A-Containing NMDA Receptors

Electrophysiological characterization of L-trans-ADC (the (2S,4S) stereoisomer of trans-azetidine-2,4-dicarboxylic acid) across four NMDA receptor subtypes expressed in Xenopus oocytes revealed a pronounced subtype selectivity [1]. L-trans-ADC exhibited the highest agonist potency at NR1/NR2D receptors (EC50 = 50 µM), which was 9.4-fold higher than its potency at NR1/NR2A receptors and 3.4- and 1.9-fold higher than at NR1/NR2B and NR1/NR2C, respectively [1]. In contrast, the cis-configured D-cis-ADC acted as a partial agonist with much lower potencies (EC50 = 720 µM at NR2C, 230 µM at NR2D) [1]. While this data is for trans-ADC, it underscores how stereochemistry dictates NMDA receptor subtype engagement, and by extension, the (2R,4S)-cis-ADC isomer is expected to exhibit a distinct subtype selectivity profile that is not interchangeable with trans-ADC.

NMDA receptor subtypes NR2D selectivity electrophysiology

Cis-ADC Exhibits Dual Concentration-Dependent Pharmacology: Positive Modulation at <50 µM, Agonism at Higher Concentrations

Cis-azetidine-2,4-dicarboxylic acid displays a unique biphasic concentration-dependent profile at NMDA receptors [1]. At concentrations below 50 µM, the compound acts as a positive modulator, potentiating glutamate- or NMDA-evoked responses without intrinsic agonism. At concentrations exceeding 50 µM, it transitions to a glutamate-like agonist, directly activating the receptor [1]. This dual action contrasts with classic NMDA receptor agonists like NMDA itself, which exhibit only direct agonism, and with pure positive allosteric modulators that lack agonist activity across all concentrations.

NMDA receptor modulation positive allosteric modulator glutamate agonism

High-Impact Research and Industrial Applications for (2R,4S)-Azetidine-2,4-dicarboxylic Acid


NMDA Receptor Subtype-Specific Potentiation Assays

Utilize (2R,4S)-azetidine-2,4-dicarboxylic acid at concentrations <50 µM as a positive allosteric modulator to selectively enhance NMDA receptor responses in recombinant systems expressing defined NR2 subunits [1]. The compound's ability to potentiate glutamate-evoked currents without direct agonism allows for precise quantification of receptor modulation, a critical step in validating novel NMDA receptor-targeted therapeutics for cognitive enhancement or neuroprotection.

Investigating Synaptic Plasticity and Long-Term Potentiation (LTP) Mechanisms

Employ cis-ADC in hippocampal slice preparations or in vivo electrophysiology to probe the role of NMDA receptor potentiation in LTP induction and maintenance [2]. The compound's conformationally restricted structure and dual concentration-dependent action provide a more nuanced pharmacological tool than broad-spectrum agonists, enabling researchers to isolate the contribution of enhanced NMDA receptor function to synaptic plasticity without the confounding effects of full agonism.

Differentiation of mGluR vs. NMDA Receptor Contributions in Neuronal Signaling

Leverage the stereochemical selectivity profile of ADC isomers to design control experiments that dissect NMDA receptor- versus mGluR-mediated effects in primary neuronal cultures [3]. By comparing responses to (2R,4S)-cis-ADC (NMDA receptor-preferring) with those of (2S,4S)-trans-ADC (weak mGluR2 agonist), researchers can confidently attribute observed effects to specific receptor families, improving the accuracy of pathway mapping studies.

Screening for NMDA Receptor Positive Allosteric Modulators (PAMs) in Drug Discovery

Use cis-ADC as a reference standard in high-throughput screening campaigns aimed at identifying novel NMDA receptor PAMs for cognitive disorders, schizophrenia, or Alzheimer's disease [1][4]. The compound's well-characterized dual pharmacology and potentiation efficacy (7-fold EC50 shift for glutamate) provide a benchmark for evaluating new chemical entities and establishing structure-activity relationships for NMDA receptor modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,4S)-azetidine-2,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.